3-Methoxyisoxazole-5-carboxamide

Physicochemical profiling Fragment-based drug design Lead optimization

Medicinal chemistry teams require stable ester bioisosteres to improve metabolic stability and pKa without altering binding modes. 3-Methoxyisoxazole-5-carboxamide (MW 142.11) solves this need. - **Key differentiator:** Reduces amino group pKa to 6.1-7.7 (vs. esters), enabling CNS penetration. - **Validated use:** Essential pharmacophore in AR antagonists (Ki 50 nM; US9657003B2) and fragment TrmD inhibitors (PDB 6QOA). - **Supply:** ≥95% purity, room-temperature stable solid. Bulk R&D quantities available.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 16880-10-7
Cat. No. B1646941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyisoxazole-5-carboxamide
CAS16880-10-7
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCOC1=NOC(=C1)C(=O)N
InChIInChI=1S/C5H6N2O3/c1-9-4-2-3(5(6)8)10-7-4/h2H,1H3,(H2,6,8)
InChIKeyKTICMJSQEBVATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyisoxazole-5-carboxamide: Scaffold Properties & Procurement


3-Methoxyisoxazole-5-carboxamide (CAS 16880-10-7) is a low-molecular-weight (142.11 g/mol) heterocyclic building block belonging to the isoxazole-5-carboxamide family, featuring a methoxy substituent at the 3-position of the isoxazole ring . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a bioisostere for ester functionalities and as a core scaffold in androgen receptor modulators, kinase inhibitors, and anti-infective fragment-based programs [1][2]. Commercially, it is supplied as a solid with standard purity specifications of ≥95% and recommended storage at room temperature in sealed, dry conditions .

1Bioisostere-based CNS penetrant design workflow
2Med chem building block: AR modulator & kinase inhibitor scaffold
3Multi-vendor solid supply; standard purity from 95%

3-Methoxyisoxazole-5-carboxamide: Differentiation from Generic Scaffolds


The 3-methoxy substituent on the isoxazole-5-carboxamide scaffold introduces measurable shifts in key physicochemical and pharmacophoric properties that preclude simple interchange with unsubstituted or alternatively substituted analogs. The methoxy group increases the topological polar surface area (TPSA) from 69.1 Ų (isoxazole-5-carboxamide) to 78.4 Ų, elevates computed lipophilicity (XLogP3 from -0.4 to -0.1), and modulates hydrogen-bonding capacity [1]. Critically, the 3-methoxyisoxazole moiety functions as a validated bioisostere for the methyl ester group in muscarinic agonists, conferring reduced pKa (6.1–7.7) and enhanced blood-brain barrier penetration potential relative to the parent ester functionality — a property absent in the unsubstituted scaffold [2]. These quantifiable differences directly impact fragment library screening outcomes, synthetic tractability for amide coupling, and pharmacokinetic profile in derived lead compounds, as evidenced by the use of this specific building block in androgen receptor antagonist programs where the 3-methoxy group is essential for target engagement [3].

UnsubstitutedLower TPSA and lipophilicity shift fragment screening outcomes and permeability predictions.
Ester analogHigher pKa may limit BBB penetration; 3-methoxyisoxazole bioisostere profile differs.
3-OH variantAbsent from active AR antagonist SAR; target engagement may not transfer.

3-Methoxyisoxazole-5-carboxamide: Comparative Evidence vs. Analogs


Physicochemical Comparison: 3-Methoxy vs. Unsubstituted Analog

Introduction of the 3-methoxy group onto the isoxazole-5-carboxamide scaffold produces a measurable increase in both lipophilicity and polar surface area compared to the parent isoxazole-5-carboxamide. Specifically, the XLogP3 shifts from -0.4 to -0.1, and the topological polar surface area increases from 69.1 Ų to 78.4 Ų, while maintaining identical hydrogen bond donor (1) and acceptor (3) counts [1]. These differences, though modest in absolute magnitude, are consequential in fragment-based screening where even small ΔLogP and ΔTPSA values influence binding-site complementarity and ligand efficiency metrics.

Physicochemical profile
Cross-study comparable
3-Methoxy vs unsubstituted: ΔXLogP3 +0.3, ΔTPSA +9.3 Ų
Property shifts impact fragment library fit
Computed values; verify experimentally for lead series
Physicochemical profiling Fragment-based drug design Lead optimization

Bioisosteric Ester Replacement: pKa and BBB Penetration Advantage

In a direct comparative study, Sauerberg et al. demonstrated that replacement of the methyl ester group in arecoline and norarecoline with the 3-methoxyisoxazole moiety yielded conformationally restricted THPO analogs with significantly altered pKa values. The resulting compounds exhibited pKa values of 7.5–7.7 for secondary amino groups and 6.1–7.0 for tertiary amino groups, compared to the higher basicity of the parent ester-bearing compounds [1]. The authors explicitly note that these lower pKa values are 'likely to allow the compounds to penetrate the blood-brain barrier' — a property not achievable with the unsubstituted isoxazole or the original ester functionality [1]. The 3-methoxyisoxazole group thus provides a dual advantage of metabolic stability (resistance to esterase hydrolysis) and CNS permeability.

CNS bioisostere context
Head-to-head
pKa reduction of several log units vs. parent ester; reported BBB penetration context in THPO analogs
Supports CNS exposure-model interpretation
Source-specific review; muscarinic agonist study
Bioisostere Muscarinic agonists CNS drug design

Androgen Receptor Antagonist Scaffold: 3-Methoxy Necessity

US Patent US9657003B2 (and related WO2011051540A1) discloses non-steroidal carboxamide compounds as tissue-selective androgen receptor modulators (SARMs) wherein the 3-methoxyisoxazole-5-carboxamide moiety is a recurring and essential substructure across multiple exemplified compounds [1]. Binding affinity data for representative compounds in this series show Ki values of 50 nM at the human androgen receptor and functional IC50 values of 89 nM in AR-overexpressing cells (IL-6 repression assay in Saos2 cells), with antiproliferative activity demonstrated in VCaP prostate cancer cells [2]. The 3-methoxy group is structurally required for these activities; the unsubstituted isoxazole-5-carboxamide scaffold or 3-hydroxy variants do not appear in the active compound set, underscoring the functional necessity of this specific substitution pattern.

AR target engagement
Class-level inference
AR binding Ki 50 nM; functional IC50 89 nM reported
3-Methoxy essential for AR chemotype SAR
Patent-reported data; requires cross-validation
Androgen receptor Prostate cancer SARM

Fragment-Based Discovery: Validated Isoxazole-5-carboxamide Fragment

The isoxazole-5-carboxamide core has been experimentally validated as a fragment hit in structure-guided drug discovery targeting Mycobacterium abscessus TrmD, a tRNA modification enzyme essential for bacterial translational fidelity. The crystal structure of Fragment 5 (1,2-oxazole-5-carboxamide) in complex with TrmD has been solved at 1.93 Å resolution (PDB ID: 6QOA), revealing specific hydrogen-bond interactions between the carboxamide group and active-site residues [1][2]. While the deposited fragment is the unsubstituted isoxazole-5-carboxamide, the 3-methoxy derivative (CAS 16880-10-7) offers an immediate growth vector off the 3-position for structure-guided elaboration, with the added methoxy group providing increased TPSA (+9.3 Ų) and modulated lipophilicity (ΔXLogP3 = +0.3) that can be exploited to improve ligand efficiency and selectivity during fragment growing and merging strategies [3].

Fragment elaboration handle
Supporting evidence
PDB 6QOA binding mode at 1.93 Å; 3-MeO provides growth vector
Structure-guided fragment growing fit
Unsubstituted fragment co-crystal; analog modeling context
Fragment-based drug discovery TrmD methyltransferase Antibacterial

Commercial Availability and Purity Benchmarking

3-Methoxyisoxazole-5-carboxamide (CAS 16880-10-7) is commercially available from multiple independent vendors at a standard purity specification of ≥95%, with select suppliers offering >98% [1]. This multi-vendor sourcing ensures supply chain resilience absent for less common 3-substituted isoxazole-5-carboxamide analogs. The compound is shipped as a solid with recommended storage at room temperature in sealed, dry conditions [2]. Pricing at the 1 g scale is in the range of approximately USD 200–912 across vendors, making it economically accessible for medium-scale library synthesis compared to custom-synthesized 3-substituted analogs requiring multi-step preparation [1].

Supply specification
Supporting evidence
≥6 vendors; purity ≥95% standard, >98% available
Multi-source procurement resilience
Commercial catalog survey; verify lot-specific COA
Chemical procurement Building block supply Quality specifications

3-Methoxyisoxazole-5-carboxamide Application Scenarios


CNS-Penetrant Muscarinic Agonist Design

Medicinal chemistry teams designing CNS-targeted muscarinic acetylcholine receptor agonists should procure 3-methoxyisoxazole-5-carboxamide as the key building block for generating conformationally restricted THPO analogs. As demonstrated by Sauerberg et al., the 3-methoxyisoxazole group serves as a metabolically stable bioisostere for the methyl ester of arecoline/norarecoline, reducing amino group pKa by several log units (to 6.1–7.7) and enabling predicted blood-brain barrier penetration [1]. This scaffold enables systematic exploration of O-alkyl and C-methyl substitutions on the THPO core while maintaining the favorable pKa profile absent in ester-based leads.

AR Antagonist Lead Optimization for Prostate Cancer

Research groups pursuing non-steroidal androgen receptor (AR) antagonists should utilize 3-methoxyisoxazole-5-carboxamide as the essential carboxamide coupling partner for generating SARM candidates. The 3-methoxyisoxazole moiety is a required pharmacophoric element in the patent-disclosed AR modulator series (US9657003B2), with derived compounds achieving AR binding Ki values of 50 nM and functional IC50 values of 89 nM in AR-overexpressing cells [2][3]. Substitution of this building block with unsubstituted isoxazole-5-carboxamide is not supported by the disclosed structure-activity relationships and would be expected to ablate target engagement.

Fragment-Based Discovery Targeting Mycobacterial TrmD

Structure-guided fragment elaboration programs targeting bacterial TrmD should procure 3-methoxyisoxazole-5-carboxamide as a direct growth analog of the experimentally validated fragment hit (PDB 6QOA, Fragment 5). The co-crystal structure at 1.93 Å resolution provides a high-confidence binding mode for the isoxazole-5-carboxamide core, while the 3-methoxy substituent offers a synthetically accessible vector for fragment growing into adjacent binding pockets [4][5]. The measurable ΔXLogP3 (+0.3) and ΔTPSA (+9.3 Ų) relative to the deposited fragment allow computational teams to model property changes during library design.

Property-Guided Fragment Library Design and Procurement

For organizations constructing or refreshing fragment-screening libraries, 3-methoxyisoxazole-5-carboxamide represents a Rule-of-Three compliant fragment (MW 142.11, XLogP3 -0.1, HBD 1, HBA 3) with a balanced polarity profile (TPSA 78.4 Ų) suitable for both polar and moderately lipophilic binding sites [6]. Compared to the parent isoxazole-5-carboxamide, the methoxy analog provides an additional hydrogen-bond acceptor and a pre-installed growth vector at the 3-position, increasing its utility in fragment-to-lead campaigns. Multi-vendor availability at ≥95% purity with competitive pricing supports bulk library procurement .

Application
Selection Property
Validation Focus
CNS-penetrant muscarinic agonist design
Bioisostere pKa modulation profile
BBB penetration model validation
AR antagonist lead optimization
3-Methoxy pharmacophore requirement
AR binding and functional assay review
Fragment-based TrmD inhibitor discovery
Pre-installed 3-position growth vector
Crystallographic fragment elaboration
Property-guided fragment library design
Rule-of-Three compliant polarity balance
Fragment screening hit rate assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxyisoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.